[1,1'-Binaphthalen]-2-yldi-tert-butylphosphine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine is synthesized through the reaction of 2-bromonaphthalene with tert-butylphosphine under palladium-catalyzed conditions. The reaction typically occurs in the presence of a base such as sodium tert-butoxide and a solvent like tetrahydrofuran. The reaction is carried out at elevated temperatures, usually around 100-110°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through recrystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine is primarily involved in cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions: These reactions typically require palladium catalysts, bases such as sodium tert-butoxide, and solvents like tetrahydrofuran or 1,4-dioxane. The reactions are usually conducted at elevated temperatures ranging from 80°C to 150°C .
Major Products: The major products formed from these reactions include various aryl and heteroaryl compounds, which are essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
[1,1'-Binaphthalen]-2-yldi-tert-butylphosphine has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in catalytic reactions to synthesize complex organic molecules.
Biology: Facilitates the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Involved in the development of new drugs and therapeutic agents.
Industry: Used in the production of fine chemicals, polymers, and advanced materials .
Mechanism of Action
[1,1'-Binaphthalen]-2-yldi-tert-butylphosphine acts as a ligand that coordinates with palladium catalysts to form active catalytic complexes. These complexes facilitate the formation of carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. The molecular targets include aryl halides and organometallic reagents, which undergo oxidative addition, transmetalation, and reductive elimination steps to form the desired products .
Comparison with Similar Compounds
- JohnPhos
- RockPhos
- DavePhos
- SPhos
- XPhos
- Me4tButylXphos
- tBuXPhos
- tBuMePhos
Comparison: [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine is unique due to its high stability and efficiency in facilitating a wide range of cross-coupling reactions. Compared to similar compounds, this compound offers better conversion rates and selectivity in many catalytic processes. Its versatility and effectiveness make it a preferred choice for researchers and industrial chemists .
Properties
IUPAC Name |
ditert-butyl-(1-naphthalen-1-ylnaphthalen-2-yl)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31P/c1-27(2,3)29(28(4,5)6)25-19-18-21-13-8-10-16-23(21)26(25)24-17-11-14-20-12-7-9-15-22(20)24/h7-19H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBQGMHXBSLYLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=C(C2=CC=CC=C2C=C1)C3=CC=CC4=CC=CC=C43)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370590 | |
Record name | [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
255836-67-0 | |
Record name | [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-Binaphthalen-2-yl[bis(2-methyl-2-propanyl)]phosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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